4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
The compound “4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a molecular formula of C14H10N6O4S3 and an average mass of 422.462 Da .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a thiazole and a triazole ring. It also contains a nitro group and an amide group . These functional groups could potentially participate in various chemical reactions.Scientific Research Applications
Synthesis and Biological Activity
Compounds containing thiazole and triazole rings, similar to the chemical structure of interest, have been synthesized and evaluated for various biological activities. For instance, derivatives of thiazolylamino and triazole have shown significant analgesic and anti-inflammatory activities (Maeda et al., 1983). Additionally, compounds with a thiazol-2-yl motif have been investigated for their anticancer properties, demonstrating moderate to excellent activities against different cancer cell lines (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Properties
Thiazolidinone derivatives, which share a resemblance in structural functionality with the compound , have been synthesized and tested for antimicrobial and antitubercular activities. These studies have highlighted the potential of such compounds in addressing resistant strains of microbes and tuberculosis (Abdul-Rida et al., 2017; Samadhiya et al., 2013).
Chemical Synthesis and Material Applications
Beyond biological activities, compounds featuring nitro, thiazole, and benzamide groups have been explored for their utility in materials science and as intermediates in synthetic chemistry. For example, the synthesis of nitroimidazole-based derivatives has contributed to the development of markers for tumor hypoxia, aiding in diagnostic imaging (Li et al., 2005). Moreover, the structural manipulation of these compounds has led to novel methodologies in heterocyclic synthesis, highlighting their importance in the creation of new materials and chemical entities (Androsov, 2008).
Properties
IUPAC Name |
4-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O4S2/c29-18(24-20-22-10-11-33-20)13-34-21-26-25-17(27(21)15-4-2-1-3-5-15)12-23-19(30)14-6-8-16(9-7-14)28(31)32/h1-11H,12-13H2,(H,23,30)(H,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXWXEVOVCZASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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